2-(4-Fluorophenyl)pyridine
Overview
Description
2-(4-Fluorophenyl)pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 4-fluorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative of 4-fluorophenyl with a halogenated pyridine under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 2-(4-Fluorophenyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of new drugs and therapeutic agents.
Medicine: this compound derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders. Their ability to interact with specific molecular targets makes them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances the compound’s ability to form strong interactions with these targets, leading to increased binding affinity and specificity. This interaction can modulate the activity of the target protein, resulting in various biological effects.
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorophenylpyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(4-Chlorophenyl)pyridine: Substitution with chlorine instead of fluorine alters its electronic properties and reactivity.
Uniqueness: 2-(4-Fluorophenyl)pyridine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIDTQQBWGUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207573 | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58861-53-3 | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58861-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of fluorine atoms in F4ppy impact the properties of its iridium(III) complexes?
A1: Fluorine substitution on the F4ppy ligand primarily influences the electronic properties of the resulting iridium(III) complex. [, , , ] This modification typically results in:
- Stabilization of the Highest Occupied Molecular Orbital (HOMO) energy level: This generally leads to a blue-shift in the emission wavelength and can impact the complex's redox potential. [, ]
- Enhanced thermal and electrochemical stability: The strong carbon-fluorine bond contributes to the overall robustness of the complex. []
- Improved photoluminescence quantum yields (PLQYs): In some cases, fluorination can enhance the efficiency of light emission. []
Q2: What are the typical emission colors observed in iridium(III) complexes containing F4ppy ligands?
A2: The emission color of these complexes is influenced by the ancillary ligands and the specific substitution pattern on the F4ppy ligand. The presented research shows examples of:
- Yellow to sky-blue emissions (λem = 464–509 nm) in acetonitrile solution: This was observed when L-alanine was used as the ancillary ligand. []
- Green emissions (λem(max) = 493 and 523 to 525 nm) in solution: This was reported for complexes incorporating F4ppy and sulfone-functionalized cyclometallating ligands, alongside 2,2′-bipyridine as the ancillary ligand. []
Q3: Can the emission color of these complexes be manipulated?
A3: Yes, the emission color can be fine-tuned by:
- Modifying the ancillary ligand: Different ancillary ligands can influence the energy levels within the complex and therefore alter the emitted color. [, , ]
- Introducing additional substituents on the F4ppy ligand: Studies show that the inclusion of methyl groups on the phenanthroline ancillary ligand, alongside F4ppy, can lead to significant shifts in the emission spectrum, even resulting in an unexpected shift from blue photoluminescence to green electroluminescence in a light-emitting electrochemical cell (LEC). [, ]
Q4: What are the potential applications of F4ppy-based iridium(III) complexes?
A4: The unique properties of these complexes make them suitable for various applications, including:
- Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties and good thermal stability are promising for developing efficient and long-lasting OLED devices. [, , ]
- Bioimaging Probes: Specifically, their luminescent properties and, in some cases, demonstrated DNA-binding affinities, make them potentially useful for visualizing cellular structures and processes. []
Q5: Are there any challenges associated with using F4ppy-based iridium(III) complexes in LEC devices?
A5: Yes, one challenge is the potential for concentration-dependent emission shifts, as observed in studies where high concentrations of the complex in the LEC's active layer led to a shift from blue to green emission. [, ] This highlights the importance of controlling the concentration and film morphology of the complex within the device to achieve desired color purity.
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